3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIUAERWJNFLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structural similarity to cathinones, it may interact with protein-transporting monoamines such as dopamine, noradrenaline, and serotonin.
Mode of Action
Similar compounds like cathinones inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine. This inhibition could potentially increase the concentration of these neurotransmitters in the synaptic gap, leading to enhanced neurotransmission.
Biochemical Analysis
Molecular Mechanism
It’s known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Biological Activity
3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol is an organic compound notable for its structural features, including a benzodioxole moiety and an amino alcohol functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is . Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential binding to targets involved in metabolic processes and disease pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microbial strains. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties. Initial findings indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle regulation. Further research is needed to elucidate the specific pathways involved .
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating its potential as a broad-spectrum antimicrobial agent.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus cereus | 10 |
| Pseudomonas aeruginosa | 25 |
Study on Anticancer Activity
In a separate investigation focusing on the anticancer effects of the compound, it was found to induce apoptosis in human cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation was highlighted.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 15 |
Preparation Methods
General Synthetic Route
The synthesis generally starts from 3-(1,3-benzodioxol-5-yl)propan-1-ol, which undergoes amination to introduce the amino group at the 3-position of the propanol chain. The reaction is typically performed under acidic conditions to facilitate the formation of the hydrochloride salt, enhancing the compound’s stability and crystallinity.
- Typical Reaction Conditions:
- Solvent: Ethanol or methanol
- Amination reagent: Ammonia or other amine sources
- Acid catalyst: Hydrochloric acid (HCl)
- Temperature: Mild heating (ambient to reflux)
This approach yields the hydrochloride salt of 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol with high purity and good yield.
Reduction of 3-(1,3-benzodioxol-5-yl)propanoic Acid
An alternative synthetic pathway involves the reduction of 3-(1,3-benzodioxol-5-yl)propanoic acid to the corresponding amino alcohol. Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous tetrahydrofuran (THF) to convert the carboxylic acid to the amino-propanol derivative.
- Key Parameters:
- Reagent: LiAlH4
- Solvent: Anhydrous THF
- Temperature: 0 °C to room temperature
- Yield: Up to 96%
This method is favored for its high yield and purity, making it suitable for laboratory-scale synthesis.
Industrial Production Techniques
For industrial-scale synthesis, continuous flow reactors are employed to improve control over reaction parameters such as temperature, reagent mixing, and reaction time. This enhances the reproducibility and scalability of the production process.
- Advantages of Continuous Flow Synthesis:
- Precise temperature control
- Improved safety handling reactive reagents like LiAlH4
- Enhanced product consistency
- Potential for automation and scale-up
Industrial methods also include crystallization of the hydrochloride salt to obtain a stable, pure product.
Detailed Synthetic Pathway Example
A representative synthetic scheme is as follows:
- Starting Material: 3-(1,3-benzodioxol-5-yl)propan-1-ol
- Amination Step: Reaction with ammonia or amine source in ethanol with hydrochloric acid to form the hydrochloride salt.
- Purification: Crystallization from ethanol or methanol to isolate the hydrochloride salt.
This method is straightforward and reproducible, yielding a product suitable for further biological testing or chemical modification.
Research Findings and Analytical Data
Yield and Purity
- Yields reported for the reduction method (LiAlH4 in THF) reach up to 96%, indicating an efficient conversion.
- The hydrochloride salt formation under acidic conditions ensures high purity and crystallinity, facilitating characterization and storage.
Structural Confirmation
- X-ray crystallography and NMR spectroscopy confirm the structure of the synthesized compound.
- The hydrochloride salt exhibits enhanced stability due to ionic interactions between the amino group and chloride ion.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination under acidic conditions | 3-(1,3-benzodioxol-5-yl)propan-1-ol | Ammonia or amine, HCl, mild heating | Ethanol/Methanol | High | Produces hydrochloride salt, stable |
| Reduction of propanoic acid | 3-(1,3-benzodioxol-5-yl)propanoic acid | LiAlH4, anhydrous THF | THF | Up to 96 | High purity, laboratory-scale synthesis |
| Continuous flow synthesis | Same as above | Automated reactors, temperature control | Various | Industrial scale | Scalable, reproducible, efficient |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 3-Amino-1-(1,3-benzodioxol-5-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzodioxole derivatives and amino-propanol precursors. For example, Claisen-Schmidt condensation between 1,3-benzodioxole-5-carbaldehyde and nitroethane, followed by reduction of the nitro group to an amine, is a viable route. Optimization includes adjusting catalysts (e.g., ammonium acetate), solvent polarity (ethanol or DMF), and temperature (80–100°C) to enhance yield . Purity can be monitored via TLC or HPLC, with recrystallization in ethanol for final purification .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : -NMR should show characteristic peaks: a singlet for the benzodioxole methylenedioxy group (δ 5.9–6.0 ppm), a triplet for the hydroxyl proton (δ 4.8–5.2 ppm), and multiplets for the propanol backbone .
- IR : Confirm the presence of -NH (stretch ~3350 cm) and -OH (broad peak ~3200 cm) .
- MS : ESI-MS should display a molecular ion peak at m/z 223.1 (M+H) .
Q. What computational tools predict the compound’s molecular geometry and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can optimize the molecular geometry and compute HOMO-LUMO gaps. Parameters like dipole moment and electrostatic potential maps help predict solubility and reactivity. Molecular docking (AutoDock Vina) may preliminarily assess binding affinity to biological targets .
Advanced Research Questions
Q. Which crystallographic refinement strategies resolve hydrogen-bonding networks in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (SHELXL for refinement) is critical. Assign hydrogen bonds via O–H···N and N–H···O interactions, with bond lengths <2.5 Å and angles >120°. Use graph-set analysis (e.g., R_2$$^2(8) motifs) to classify supramolecular architectures. High-resolution data (≤0.8 Å) and TWIN commands in SHELXL improve accuracy for twinned crystals .
Q. How do stereochemical variations at the amino and hydroxyl groups influence supramolecular assembly?
- Methodological Answer : Compare enantiomers via chiral HPLC or circular dichroism. For racemic mixtures, SCXRD reveals distinct packing modes: R configurations may form helical chains via N–H···O bonds, while S configurations adopt layered structures. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., 25% H-bonding, 15% van der Waals) .
Q. What in vitro assays evaluate the compound’s interaction with monoamine oxidase (MAO) enzymes?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays with kynuramine as a substrate. Monitor fluorescence (λ=315 nm, λ=380 nm) to quantify MAO-A/MAO-B inhibition. IC values can be calculated via nonlinear regression (GraphPad Prism) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Include positive controls (e.g., clorgyline for MAO-A) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
